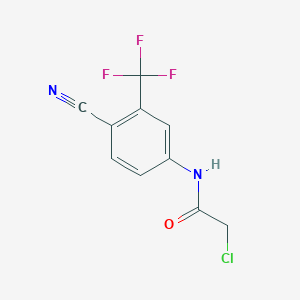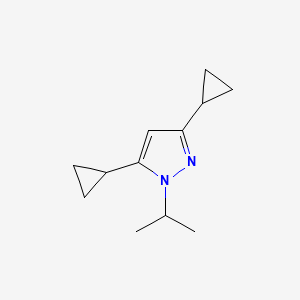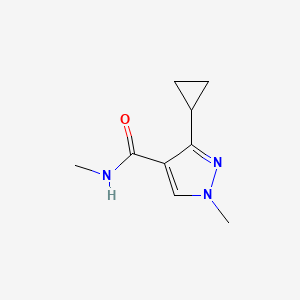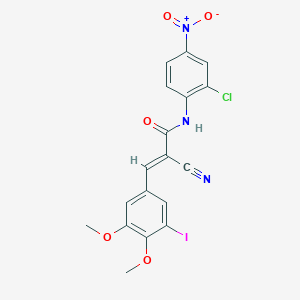
2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide
Overview
Description
2-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Synthesis and Safeners : Compounds like 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, which are structurally similar to your query compound, are used in the synthesis of herbicides such as acetochlor. These herbicides and related compounds like dichloroacetamide safeners are important in agriculture for controlling weed growth (Latli & Casida, 1995).
Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, which share some structural features with your query compound, have been characterized for their potential as pesticides. This includes compounds like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide (Olszewska, Pikus, & Tarasiuk, 2008).
Molecular Structure and Conformation : Studies on similar compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted to understand their conformations and molecular structures. These insights are critical for designing effective organic compounds in pharmaceuticals and agriculture (Ishmaeva et al., 2015).
Crystal and Molecular Structures : Research on structurally related compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide has been conducted to understand their crystalline structures. These studies are important for drug design and development in the pharmaceutical industry (Chi et al., 2018).
Electrophilic Fluorinating Agents : N-halogeno compounds like perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which bear some similarity to your query compound, have been explored as electrophilic fluorinating agents. These agents are significant in organic synthesis, particularly in introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).
Properties
IUPAC Name |
2-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-9(17)16-7-2-1-6(5-15)8(3-7)10(12,13)14/h1-3H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXHLMBMOGTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549614.png)
![(6E)-2-(2-chlorophenyl)-2-(methylamino)-6-[(3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B7549627.png)
![[2-[3-(diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549645.png)

![4-[4-(4-Methylphenyl)triazol-1-yl]benzoic acid](/img/structure/B7549652.png)



![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549679.png)
![Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)



![2-[1-(4-Methoxyphenyl)triazol-4-yl]propan-2-ol](/img/structure/B7549718.png)
